molecular formula C8H16O3 B025155 tert-Butyl (R)-2-hydroxybutyrate CAS No. 110171-06-7

tert-Butyl (R)-2-hydroxybutyrate

Cat. No. B025155
CAS RN: 110171-06-7
M. Wt: 160.21 g/mol
InChI Key: UPRLOYNUXQZAPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl (R)-2-hydroxybutyrate is a chiral compound that has gained significant attention in the scientific community due to its potential applications in the field of organic chemistry. It is a colorless liquid with a molecular weight of 160.22 g/mol and a boiling point of 150-151°C. This compound has been synthesized using various methods, and its chemical structure has been extensively studied.

Mechanism of Action

Target of Action

®-tert-Butyl 2-hydroxybutanoate, also known as Tert-butyl®-2-hydroxybutyrate or tert-Butyl ®-2-hydroxybutyrate, is a compound that is involved in various biological processes. It is known that similar compounds, such as α-hydroxy acids, play a significant role in microbial metabolism .

Mode of Action

It is known that α-hydroxy acids, including 2-hydroxybutyric acid, are involved in various chemical reactions due to the presence of a hydroxyl group and a carboxyl group in their molecules . These compounds can interact with enzymes such as L-lactate oxidase, which transfers electrons and protons from reduced flavin mononucleotide (FMN) to molecular oxygen .

Biochemical Pathways

®-tert-Butyl 2-hydroxybutanoate is likely involved in the metabolism of 2-aminobutyric acid, with 2-oxobutyric acid as an intermediate metabolite . This suggests that the compound may play a role in amino acid biosynthesis and other related biochemical pathways .

Pharmacokinetics

It is known that the bioavailability of similar compounds can be influenced by various factors, including their chemical structure and the physiological conditions of the organism .

Result of Action

It is known that α-hydroxy acids, including 2-hydroxybutyric acid, can participate in various chemical reactions, suggesting a broad range of potential effects .

Action Environment

The action, efficacy, and stability of ®-tert-Butyl 2-hydroxybutanoate can be influenced by various environmental factors. For instance, dietary exposure and nutritional status can affect the concentration of metabolites, thereby influencing epigenetic regulation and biochemical homeostasis . Additionally, the concentration of crucial nutrients, such as glucose, glutamine, and oxygen, can spatially and temporally modulate biochemical reactions .

Safety and Hazards

The safety and hazards associated with “tert-Butyl ®-2-hydroxybutyrate” would depend on its specific properties. For instance, tert-butyl alcohol is a colorless solid or liquid with a camphor-like odor and is considered a combustible solid .

Future Directions

The future directions in the field of tert-butyl esters could involve the development of new synthetic methods, the exploration of new reactions, and the application of these compounds in various fields .

properties

IUPAC Name

tert-butyl 2-hydroxybutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-5-6(9)7(10)11-8(2,3)4/h6,9H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPRLOYNUXQZAPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

110171-06-7
Record name tert-butyl (3R)-3-hydroxybutanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (R)-2-hydroxybutyrate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (R)-2-hydroxybutyrate
Reactant of Route 3
Reactant of Route 3
tert-Butyl (R)-2-hydroxybutyrate
Reactant of Route 4
Reactant of Route 4
tert-Butyl (R)-2-hydroxybutyrate
Reactant of Route 5
Reactant of Route 5
tert-Butyl (R)-2-hydroxybutyrate
Reactant of Route 6
Reactant of Route 6
tert-Butyl (R)-2-hydroxybutyrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.